molecular formula C21H12Cl2O4 B4989464 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate

Cat. No. B4989464
M. Wt: 399.2 g/mol
InChI Key: NBQKFDLUOFEPJR-UHFFFAOYSA-N
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Description

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate, commonly known as MOBC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOBC belongs to the class of coumarin derivatives and has shown promising results in scientific research for its diverse range of applications.

Mechanism of Action

The mechanism of action of MOBC is not fully understood. However, studies have suggested that MOBC may exert its effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. MOBC has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that MOBC has a diverse range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in vitro and in vivo. MOBC has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, MOBC has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of MOBC is its diverse range of potential applications in scientific research. It has shown promising results in various fields, including anti-inflammatory, antioxidant, and anticancer research. However, one of the limitations of MOBC is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for MOBC research. One potential area of research is the development of MOBC analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of MOBC as a therapeutic agent for Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of MOBC and its potential applications in other fields, such as cardiovascular disease and neurodegenerative disorders.
Conclusion:
In conclusion, MOBC is a synthetic compound that has shown promising results in scientific research for its diverse range of potential applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties, as well as its potential use as an inhibitor of acetylcholinesterase. While MOBC has some limitations, such as its limited solubility in water, its potential applications in various fields make it an exciting area of research for the future.

Synthesis Methods

The synthesis of MOBC involves the reaction between 4-Methylumbelliferone and 2,4-dichlorobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts. This reaction leads to the formation of MOBC as a white crystalline solid.

Scientific Research Applications

MOBC has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. MOBC has also shown potential as an inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2O4/c1-11-18(26-21(25)16-7-6-12(22)10-17(16)23)9-8-14-13-4-2-3-5-15(13)20(24)27-19(11)14/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQKFDLUOFEPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate

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